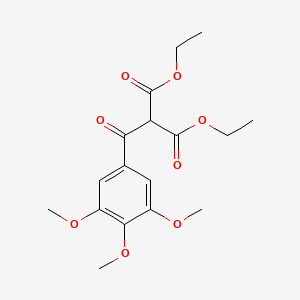

Diethyl (3,4,5-trimethoxybenzoyl)malonate

Description

Diethyl (3,4,5-trimethoxybenzoyl)malonate is a malonic acid derivative functionalized with a 3,4,5-trimethoxybenzoyl group. This compound is characterized by its two ethyl ester groups and a central malonate core, which facilitates diverse chemical modifications. The 3,4,5-trimethoxyphenyl moiety is critical for biological activity, particularly in antiproliferative and microtubule-targeting applications . Spectral data (e.g., HRMS, $^{13}\text{C}$ NMR) confirm its molecular formula (C${19}$H${24}$O$_5$) and structural features, including methoxy resonances at δ 55–56 ppm and ester carbonyl signals near δ 167–170 ppm .

Properties

CAS No. |

7478-67-3 |

|---|---|

Molecular Formula |

C17H22O8 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

diethyl 2-(3,4,5-trimethoxybenzoyl)propanedioate |

InChI |

InChI=1S/C17H22O8/c1-6-24-16(19)13(17(20)25-7-2)14(18)10-8-11(21-3)15(23-5)12(9-10)22-4/h8-9,13H,6-7H2,1-5H3 |

InChI Key |

FJBSMQDCNWGUEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3,4,5-trimethoxybenzoyl)malonate can be synthesized through the esterification of 3,4,5-trimethoxybenzoic acid with diethyl malonate. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,4,5-trimethoxybenzoyl)malonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

Reduction: Formation of diethyl (3,4,5-trimethoxybenzyl)malonate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Diethyl (3,4,5-trimethoxybenzoyl)malonate serves as a key intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various reactions, such as:

- Malonic Ester Synthesis : This compound can be employed in the malonic ester synthesis method, where it acts as a precursor for generating substituted acetic acids through alkylation and decarboxylation processes. The carbanion formed from this compound can be alkylated with electrophiles to yield diverse products .

- Synthesis of Pharmaceuticals : The compound is integral in synthesizing several pharmaceuticals due to its ability to form various derivatives. For instance, it has been used in the preparation of anti-inflammatory agents and other medicinal compounds .

Medicinal Chemistry

This compound has shown significant potential in medicinal chemistry:

- Drug Development : It has been utilized in synthesizing drugs such as vigabatrin and nalidixic acid. These drugs are important for treating epilepsy and bacterial infections respectively .

- Case Study on Antiviral Agents : Recent research highlights its application in developing antiviral compounds. For example, it has been involved in synthesizing derivatives aimed at combating COVID-19 . The compound’s reactivity allows for modifications that enhance pharmacological properties.

Analytical Applications

This compound is also valuable in analytical chemistry:

- High-Performance Liquid Chromatography (HPLC) : It can be separated and analyzed using reverse phase HPLC methods. This application is crucial for assessing purity and identifying impurities in pharmaceutical formulations . The mobile phase typically includes acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility.

Mechanism of Action

The mechanism of action of diethyl (3,4,5-trimethoxybenzoyl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The presence of methoxy groups enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Table 1: Activity of Trimethoxybenzoyl Derivatives

Structural Analogues and Physicochemical Properties

- Diethyl Benzylmalonate : Lacks the trimethoxy group, reducing polarity and biological activity. Used primarily as a synthetic intermediate .

- Dimethyl 2-(2,4,5-Trimethoxybenzylidene)malonate : A benzylidene analog with a conjugated double bond, showing distinct UV/Vis absorption (λ$_{\text{max}}$ ~300 nm) due to extended π-systems .

Table 3: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP* |

|---|---|---|---|

| Diethyl (3,4,5-TMB)malonate | 356.39 | 3×OCH$3$, 2×CO$2$Et | 2.1 |

| Diethyl Benzylmalonate | 250.29 | Benzyl, 2×CO$_2$Et | 1.8 |

| Diethyl 2-(3,5-Diiodo-4-MPB)malonate | 623.95 | 2×I, 4-MPB, 2×CO$_2$Et | 4.5 |

*Calculated using ChemDraw.

Spatial and Electronic Effects

The 3,4,5-trimethoxy group induces steric bulk and electron-donating effects, stabilizing intermediates in cycloaddition reactions (e.g., dipolar interactions with arynes) . DFT studies on triazole derivatives reveal that the angle between geometric centers (α$_{\text{ABC}}$) of the trimethoxybenzoyl, linker, and heterocyclic rings (e.g., 109.5° in (Z)-9a) correlates with antiproliferative activity .

Biological Activity

Diethyl (3,4,5-trimethoxybenzoyl)malonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzoyl chloride with diethyl malonate. This reaction can be followed by chlorination and hydrogenolysis to yield the desired product with significant yields reported in various studies. For example, a study reported a 70% yield through base-assisted condensation methods .

Antimicrobial Activity

The compound has demonstrated notable antibacterial and antiviral properties. In a comparative study of various chalcone malonate derivatives, this compound exhibited significant antibacterial activity against Xanthomonas oryzae, with an effective concentration (EC50) lower than that of traditional treatments like bismerthiazol .

Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | EC50 (μg/mL) |

|---|---|---|

| This compound | Xanthomonas oryzae | 10.2 |

| Bismerthiazol | Xanthomonas oryzae | 71.7 |

| Thiodiazole copper | Xanthomonas oryzae | 97.8 |

Additionally, the compound showed promising results against tobacco mosaic virus (TMV), with a curative activity percentage significantly higher than that of ningnanmycin . The mechanism of action appears to involve binding interactions with viral coat proteins, as evidenced by molecular docking studies.

Antiviral Activity

In vitro assays have revealed that this compound can inhibit viral replication effectively. The binding affinity to TMV coat proteins was characterized by a dissociation constant (Kd) indicating stronger interactions compared to other antiviral agents .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in pathogens:

- Antibacterial Mechanism : The compound likely interferes with bacterial cell wall synthesis or function.

- Antiviral Mechanism : It appears to inhibit viral entry or replication by binding to viral proteins essential for these processes.

Case Studies and Research Findings

- Chalcone Derivatives Study : A study synthesized various chalcone derivatives including this compound and evaluated their biological activities. The results indicated that modifications in the chemical structure could enhance antimicrobial efficacy .

- Phytochemical Analysis : Comparative studies on phytochemicals from different species have shown that compounds similar to this compound possess significant antioxidant and antimicrobial properties .

Q & A

Q. What are the common synthetic routes for preparing Diethyl (3,4,5-trimethoxybenzoyl)malonate?

Methodological Answer: The compound is typically synthesized via alkylation or acylation of malonate enolates . A standard approach involves:

Enolate Formation : Deprotonation of diethyl malonate using a strong base (e.g., NaH or LDA) to generate the enolate.

Electrophilic Attack : Reaction with 3,4,5-trimethoxybenzoyl chloride to introduce the aromatic moiety.

Workup : Acidic hydrolysis and purification via column chromatography .

For enantioselective synthesis, heterobimetallic catalysts (e.g., La/Yb-Schiff base complexes) can promote asymmetric ring-opening of meso-aziridines with malonates, yielding chiral intermediates .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Enolate Formation | NaH, THF, 0°C → RT | Ensure anhydrous conditions |

| Acylation | 3,4,5-Trimethoxybenzoyl chloride | Slow addition to avoid side reactions |

| Purification | Silica gel chromatography | Use gradient elution (hexane:EtOAc) |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization involves:

Q. Table 2: Analytical Techniques and Applications

| Technique | Key Data Points | Application |

|---|---|---|

| ¹H NMR | Integration ratios, splitting patterns | Confirm substituent positions |

| GC/MS (SIM mode) | Ion fragmentation patterns | Quantify trace impurities |

| IR Spectroscopy | C=O stretches (~1740 cm⁻¹) | Verify ester functionality |

Advanced Research Questions

Q. What strategies are effective in resolving data contradictions when optimizing reaction conditions for asymmetric synthesis of malonate derivatives?

Methodological Answer: Contradictions in kinetic or stereochemical outcomes often arise from competing reaction pathways. To resolve these:

- Pulsed EPR Analysis : Study radical intermediates in reactions (e.g., photo-generated radicals adding to malonate double bonds) to identify dominant pathways .

- Stern-Volmer Kinetics : Quantify rate constants for competing reactions (e.g., polymerizations vs. monomer adduct formation) .

- Statistical Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to isolate critical factors .

Q. Example Workflow :

Perform kinetic trapping experiments to identify transient intermediates.

Use computational modeling (DFT) to compare activation energies of competing pathways.

Q. How can computational methods predict the metabolic pathways of this compound derivatives in pharmacological applications?

Methodological Answer: QSAR Toolbox Simulations (EPA-approved) predict metabolites by simulating:

Q. Table 3: Predicted Metabolites

| Simulator | Metabolites Identified | Relevance to Toxicity |

|---|---|---|

| Rat Liver S9 | Malonic acid, acetaldehyde | Indicate oxidative degradation |

| In Vivo Model | Ethanol, acetic acid | Low concern for bioaccumulation |

Q. What methodologies are employed to study the interaction between malonate derivatives and biological targets, such as COX-2 inhibition?

Methodological Answer:

- In Vitro Assays :

- COX-2 Inhibition : Measure IC₅₀ values using recombinant human COX-2 and a fluorometric substrate .

- Cytotoxicity Screening : Use MTT assays on cancer (e.g., MDA-MB-231) and non-neoplastic (e.g., BJ fibroblast) cell lines .

- Molecular Docking :

- Perform ab initio MO calculations (e.g., B3LYP/6-31G) to model binding conformers of malonate derivatives with COX-2 active sites .

Q. Key Findings :

- Derivatives with 3,4,5-trimethoxyphenyl groups show enhanced COX-2 selectivity due to hydrophobic interactions in the enzyme's catalytic pocket .

Q. How can researchers address challenges in stereochemical control during malonate alkylation?

Methodological Answer:

- Chiral Catalysts : Use aryl malonate decarboxylases (AMDase) for enantioselective decarboxylative protonation. Engineered AMDase variants improve enantiomeric excess (e.g., >97% ee for heteroaromatic malonates) .

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to maximize yield and ee .

Q. Table 4: Catalyst Performance Comparison

| Catalyst | Substrate Scope | Enantiomeric Excess (ee) |

|---|---|---|

| Wild-type AMDase | Aliphatic malonates | 85–90% |

| Engineered AMDase | Heteroaromatic malonates | 97–99.5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.